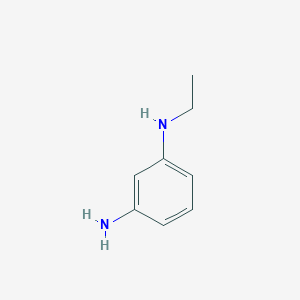

1-N-ethylbenzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-N-ethylbenzene-1,3-diamine, also known as EBDA, is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19400 . It is commonly used in various fields of research and industry.

Synthesis Analysis

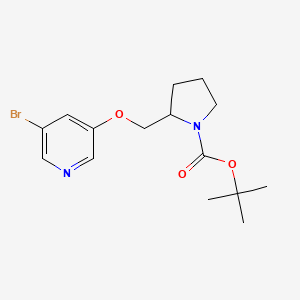

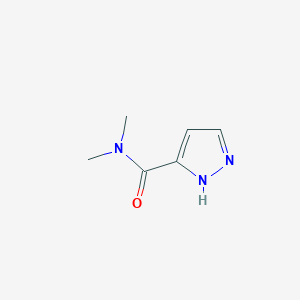

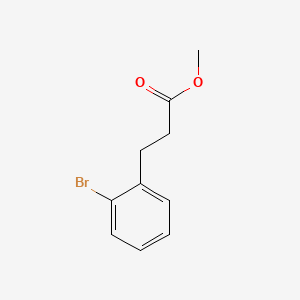

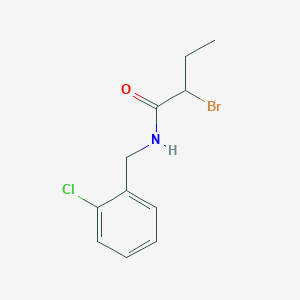

The synthesis of 1,3-diamines, such as 1-N-ethylbenzene-1,3-diamine, is a significant area in synthetic organic chemistry . The synthetic methods for the preparation of 1,3-diamines are summarized in a review . The synthetic route involves the use of m-Phenylenediamine, Ethyl carbonate, Bromoethane, sodium ethyl su, n-ethyl-3-nitro, N-Ethylaniline, and 3-Nitroaniline .Molecular Structure Analysis

The molecular structure of 1-N-ethylbenzene-1,3-diamine consists of a six-carbon aromatic ring, known as a benzene ring, with an ethyl group (two carbon atoms) attached . This structure lends the compound certain characteristics .Chemical Reactions Analysis

1,3-Diamines serve as significant motifs in natural products and building blocks in synthetic organic chemistry . They are involved in various chemical reactions, including electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

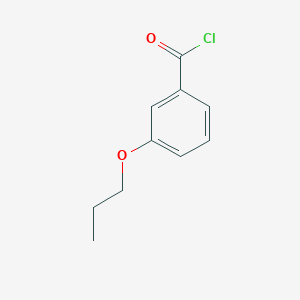

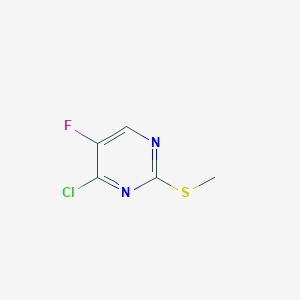

1-N-ethylbenzene-1,3-diamine, a diamine derivative, shows potential in various chemical synthesis processes. For instance, it is involved in the SNAr reaction with tetrachloronitrobenzene under high pressure, forming cyclization products (Ibata, Zou, & Demura, 1995). In another study, diamines including 1-N-ethylbenzene-1,3-diamine have been used in synthesizing new polyimides with inherent viscosities and good thermal stability, highlighting their importance in polymer chemistry (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).

Applications in Material Science

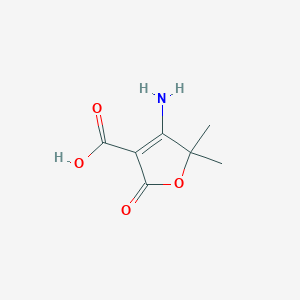

1-N-ethylbenzene-1,3-diamine has been used to develop novel reagents for the synthesis of various chemical compounds, indicating its utility in material science. For example, poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) derived from this diamine has been utilized for preparing N-chloroamines, nitriles, and aldehydes (Ghorbani‐Vaghei & Veisi, 2009).

Analytical Chemistry and Spectroscopy

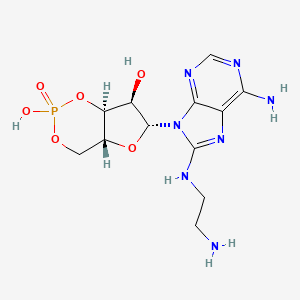

In the field of analytical chemistry, the dynamics of ethyl groups in compounds like 1-N-ethylbenzene-1,3-diamine have been studied using techniques like solid-state proton spin relaxation, providing insights into molecular structure and dynamics (Beckmann, Happersett, Herzog, & Tong, 1991).

Environmental Science and Corrosion Inhibition

1-N-ethylbenzene-1,3-diamine derivatives have found applications in environmental science, such as corrosion inhibition. Schiff base derivatives synthesized from diamines, including 1-N-ethylbenzene-1,3-diamine, have been evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating their industrial significance (Singh & Quraishi, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-N-ethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWDMHLJNVGSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581750 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-ethylbenzene-1,3-diamine | |

CAS RN |

50617-74-8 |

Source

|

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.